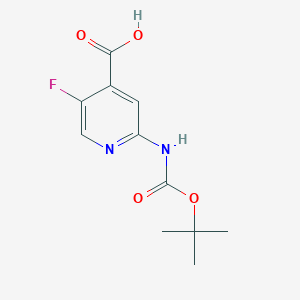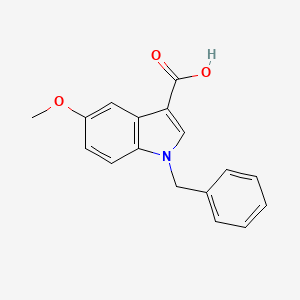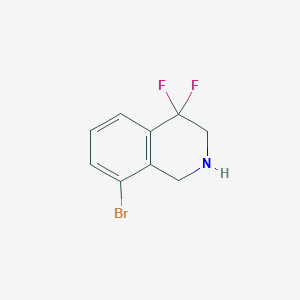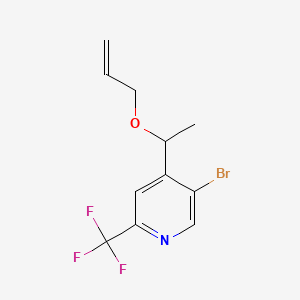
4-(1-Allyloxyethyl)-5-bromo-2-(trifluoromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Allyloxyethyl)-5-bromo-2-(trifluoromethyl)pyridine is a heterocyclic organic compound that contains a pyridine ring substituted with an allyloxyethyl group, a bromine atom, and a trifluoromethyl group
Preparation Methods
The synthesis of 4-(1-Allyloxyethyl)-5-bromo-2-(trifluoromethyl)pyridine typically involves multiple steps, including the formation of the pyridine ring and subsequent substitution reactions. One common synthetic route involves the reaction of 2-bromo-5-(trifluoromethyl)pyridine with an allyloxyethylating agent under specific conditions to introduce the allyloxyethyl group. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
4-(1-Allyloxyethyl)-5-bromo-2-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The allyloxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include bases, acids, oxidizing agents, and reducing agents, depending on the desired transformation. The major products formed from these reactions vary based on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(1-Allyloxyethyl)-5-bromo-2-(trifluoromethyl)pyridine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: It can be used in the development of bioactive compounds and as a probe in biochemical studies.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 4-(1-Allyloxyethyl)-5-bromo-2-(trifluoromethyl)pyridine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary widely, from inhibition of enzyme activity to activation of signaling pathways, depending on the compound’s structure and the biological context.
Comparison with Similar Compounds
4-(1-Allyloxyethyl)-5-bromo-2-(trifluoromethyl)pyridine can be compared with other similar compounds, such as:
1-Allyloxy-4-propoxybenzene: Known for its insect feeding deterrent properties.
Quinoline derivatives: Known for their wide range of biological activities, including antimalarial and anticancer properties.
The uniqueness of this compound lies in its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C11H11BrF3NO |
|---|---|
Molecular Weight |
310.11 g/mol |
IUPAC Name |
5-bromo-4-(1-prop-2-enoxyethyl)-2-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C11H11BrF3NO/c1-3-4-17-7(2)8-5-10(11(13,14)15)16-6-9(8)12/h3,5-7H,1,4H2,2H3 |
InChI Key |
WOEHHTKXUMLRBV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=NC=C1Br)C(F)(F)F)OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Benzyl-4,7-diazaspiro[2.5]octane dihydrochloride](/img/structure/B13898355.png)
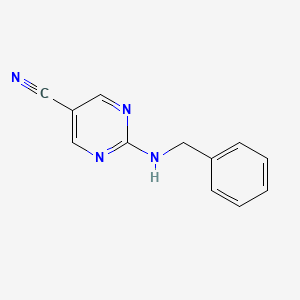
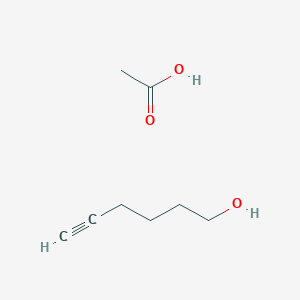
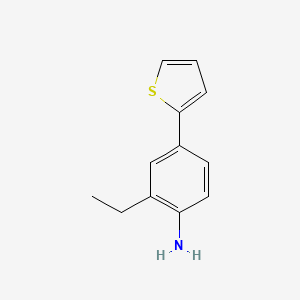
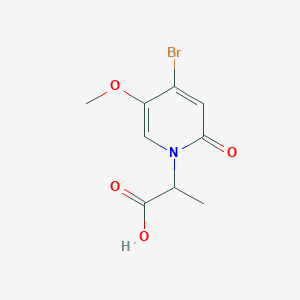
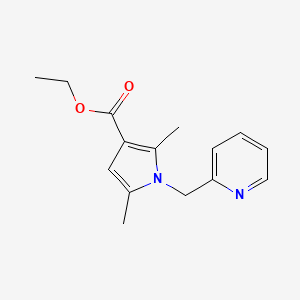
![Methyl 2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]propanoate](/img/structure/B13898386.png)
